molecular formula C6H9N3O2S B1357471 2,3-Diaminobenzenesulfonamide CAS No. 1378259-06-3

2,3-Diaminobenzenesulfonamide

Cat. No. B1357471
M. Wt: 187.22 g/mol
InChI Key: XYDLQHCWLVSLIN-UHFFFAOYSA-N
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Description

2,3-Diaminobenzenesulfonamide is a synthetic organic compound . It has a molecular weight of 187.22 and its IUPAC name is 2,3-diaminobenzenesulfonamide . It is usually stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for 2,3-Diaminobenzenesulfonamide is 1S/C6H9N3O2S/c7-4-2-1-3-5 (6 (4)8)12 (9,10)11/h1-3H,7-8H2, (H2,9,10,11) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule .


Physical And Chemical Properties Analysis

2,3-Diaminobenzenesulfonamide is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 187.22 .

Scientific Research Applications

Corrosion Inhibition

Research indicates that compounds similar to 2,3-Diaminobenzenesulfonamide, like 2,3-diaminonaphthalene (2,3-DAN), exhibit properties that inhibit corrosion. In a study, the presence of 2,3-DAN in a corrosive medium significantly inhibited aluminium corrosion. A synergistic effect was observed when combined with iodide ions, suggesting enhanced inhibition efficiency (Obot, Obi-Egbedi, & Umoren, 2009).

Antibacterial and Antienzymatic Properties

Another study focused on the synthesis of new derivatives related to 2,3-Diaminobenzenesulfonamide, revealing moderate to high antibacterial activity against various bacterial strains. These molecules also exhibited α-glucosidase inhibitory properties, suggesting potential applications in the treatment of diabetes or related conditions (Abbasi et al., 2016).

Environmental Remediation

A study explored the impact of biochar on the sorption and transport of sulfonamides in soils, an aspect relevant to environmental remediation. It concluded that biochar effectively mitigated the mobility of ionized antibiotics such as sulfamethoxazole, sulfamethazine, and sulfadiazine in soils, which could have implications for managing antibiotic contamination in the environment (Liu, Han, Jing, & Chen, 2017).

Cancer Research

Derivatives of 2,3-Diaminobenzenesulfonamide have been studied for their antitumor activity. Novel diamide-based benzenesulfonamides showed significant inhibition of carbonic anhydrase IX, a metalloenzyme associated with certain cancers. These compounds were found effective against renal cancer cell lines, suggesting potential applications in cancer treatment (Abdelrahman et al., 2019).

Safety And Hazards

The safety information for 2,3-Diaminobenzenesulfonamide includes several hazard statements such as H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2,3-diaminobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,7-8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDLQHCWLVSLIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diaminobenzene-1-sulfonamide

CAS RN

1378259-06-3
Record name 2,3-diaminobenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Sperandio, V Aktoudianakis, K Babaoglu… - Bioorganic & Medicinal …, 2019 - Elsevier
The bromodomain and extra-terminal (BET) family of proteins, consisting of the bromodomains containing protein 2 (BRD2), BRD3, BRD4, and the testis-specific BRDT, are key …
Number of citations: 14 www.sciencedirect.com

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